molecular formula C16H15NOS B2424049 N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-02-0

N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2424049
CAS No.: 320424-02-0
M. Wt: 269.36
InChI Key: UDXQDHZSRCCNOS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dihydronaphtho[1,2-b]thiophene core, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl group and the dihydronaphtho[1,2-b]thiophene core.

Properties

IUPAC Name

N-cyclopropyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c18-16(17-12-7-8-12)14-9-11-6-5-10-3-1-2-4-13(10)15(11)19-14/h1-4,9,12H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXQDHZSRCCNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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